molecular formula C5H2BrFN2O2 B13026299 5-Bromo-4-fluoro-2-nitropyridine

5-Bromo-4-fluoro-2-nitropyridine

Cat. No.: B13026299
M. Wt: 220.98 g/mol
InChI Key: CZILUNMFAFDWCV-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitropyridine is a multifunctional heteroaromatic building block exclusively for research and further manufacturing applications, not for direct human use. Its distinct structure, featuring bromo, fluoro, and nitro substituents on the pyridine ring, makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex molecules . Researchers utilize this compound in cross-coupling reactions, where the bromine atom acts as a site for metal-catalyzed transformations, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds . Simultaneously, the nitro group can be readily reduced to an amine or serve as an electron-withdrawing component to tune the electronic properties of the molecular system, and the fluorine atom can be leveraged for nucleophilic substitution or to influence bioavailability . This reactivity profile is essential for developing novel compounds in medicinal chemistry, including potential inhibitors for various enzymes and kinases . Furthermore, nitropyridine derivatives are investigated for their applications in material science, such as in the creation of dyes and ligands for metal complexes . As a specialized chemical, this compound is provided for research use only (RUO) and is a key starting material for advancing innovation in pharmaceutical and chemical development.

Properties

Molecular Formula

C5H2BrFN2O2

Molecular Weight

220.98 g/mol

IUPAC Name

5-bromo-4-fluoro-2-nitropyridine

InChI

InChI=1S/C5H2BrFN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H

InChI Key

CZILUNMFAFDWCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])Br)F

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Pyridine Derivatives

The synthesis generally proceeds through the following key transformations:

  • Starting materials: Pyridine derivatives such as 2-amino-5-bromopyridine or 5-fluoro-4-nitropyridine.
  • Nitration: Introduction of the nitro group at the 2-position or 4-position using nitrating agents like nitric acid or peracetic acid in the presence of sulfuric acid under controlled temperature.
  • Bromination: Selective bromination at the 5-position using bromine or brominating agents such as N-bromosuccinimide.
  • Fluorination: Incorporation of fluorine at the 4-position, often achieved by starting from fluorinated pyridine derivatives or by nucleophilic aromatic substitution.

Representative Preparation Method

A representative industrially relevant method involves:

  • Oxidation of 2-amino-5-bromopyridine to 2-nitro-5-bromopyridine:

    • Using hydrogen peroxide (30%) as oxidant in an acetone/water mixture at 10–40°C.
    • Catalyst such as S/ZW is employed.
    • The reaction is carefully temperature-controlled to minimize by-products.
    • Yield reported up to 92.8% with high purity (HPLC > 99.8%).
  • Nitration of 2-bromo-5-fluoroaniline derivatives:

    • Iron powder and ammonium chloride catalyze the reduction of nitro groups.
    • Followed by acetylation with acetic anhydride and nitration with sulfuric and nitric acid at 20–30°C.
    • Hydrolysis under dilute hydrochloric acid at 100°C yields the nitro compound with >98% purity.
  • Bromination of 5-fluoro-4-nitropyridine:

    • Bromination is conducted using bromine or brominating agents under controlled conditions to yield 2-bromo-5-fluoro-4-nitropyridine.

Industrial Scale Considerations

  • Use of continuous flow reactors and automated systems to optimize yield and purity.
  • Temperature and pH control are critical to minimize side reactions and by-products.
  • Crystallization and purification steps are optimized to achieve high purity (>99%).

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (HPLC) Notes
Oxidation of 2-amino-5-bromopyridine 30% H2O2, S/ZW catalyst, acetone/water (7:1) 10–40 6 h 92.8 99.82% Controlled addition of H2O2, gradual heating
Nitration of 2-bromo-5-fluoroaniline Fe powder, NH4Cl, acetic anhydride, H2SO4, HNO3 20–30 1 h (nitration) + 3 h (hydrolysis) >98 >98% Multi-step: reduction, acetylation, nitration
Bromination of 5-fluoro-4-nitropyridine Bromine or NBS in organic solvent (e.g., DCM) Controlled, ambient Variable High Not specified Requires careful control to avoid dibromides

Research Findings and Analytical Data

  • Purity and Yield: The oxidation of 2-amino-5-bromopyridine to 2-nitro-5-bromopyridine achieves high yield and purity, suitable for scale-up.
  • Side Products: Minor dibromide by-products (<0.2%) are formed but can be minimized by temperature control and reagent addition rate.
  • Catalysts: Use of iron powder and ammonium chloride in nitration steps enhances selectivity and reduces toxic intermediates.
  • Reaction Monitoring: HPLC is the preferred analytical method for monitoring substrate conversion and product purity during synthesis.
  • Scalability: The described methods have been successfully scaled to multi-kilogram batches with consistent results.

Summary of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Oxidation of 2-amino-5-bromopyridine 2-amino-5-bromopyridine H2O2, S/ZW catalyst, acetone/water High yield and purity, scalable Requires careful temperature control
Multi-step nitration and hydrolysis 2-bromo-5-fluoroaniline Fe powder, NH4Cl, acetic anhydride, H2SO4, HNO3 High purity, low toxicity intermediates Multi-step, longer reaction time
Bromination of fluoronitropyridine 5-fluoro-4-nitropyridine Bromine or NBS, organic solvent Direct introduction of bromine Risk of dibromide formation

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Common Reactions

The compound undergoes various chemical reactions, including:

  • Nucleophilic Substitution : The bromine and fluorine atoms can be replaced with other functional groups using strong nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon.
  • Oxidation : Oxidizing agents such as potassium permanganate or chromium trioxide can modify the compound to introduce additional functional groups.

Chemistry

5-Bromo-4-fluoro-2-nitropyridine serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for versatile transformations in organic chemistry.

Biology

The compound is being investigated for its potential biological activity, particularly as a precursor for synthesizing biologically active compounds. Its interactions with various molecular targets are of significant interest, especially regarding enzyme modulation and receptor binding.

Medicine

In drug discovery, this compound is explored for designing new pharmaceuticals. Its structural features may contribute to the development of drugs targeting specific pathways, particularly in cancer therapy and antimicrobial applications.

Industry

The compound finds utility in producing agrochemicals, dyes, and other industrial chemicals due to its reactivity and ability to form derivatives with desired properties.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in drug development.
  • Anticancer Activity : Its structural features may lend efficacy against certain cancer cell lines; however, specific studies are still required to confirm these effects.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of derivatives of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control compounds.
  • Anticancer Research : In vitro studies showed that modifications to the structure of this compound enhanced its binding affinity towards cancer cell lines, demonstrating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-nitropyridine involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups, such as the nitro and fluorine groups, can influence the compound’s reactivity and interaction with biological molecules. These interactions can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Key Observations :

  • The nitro group at C2 stabilizes the ring but deactivates it toward electrophilic substitution, directing further reactions to meta/para positions .

Physical Properties Comparison

Melting points, molecular weights, and solubility trends for select analogs are summarized below:

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C/mmHg) Solubility Trends
2-Bromo-5-nitropyridine 203.00 139–141 145–147/10 Low polarity solvents (e.g., DCM)
5-Bromo-2-nitropyridine 203.00 148–150 N/A Moderately polar aprotic solvents
2-Amino-5-bromo-3-nitropyridine 218.02 208–210 N/A Limited solubility in water
This compound 237.98 ~120–130 (est.) N/A Likely soluble in DMSO/DMF

Notes:

  • The fluorine atom reduces molecular symmetry compared to non-fluorinated analogs, likely lowering the melting point .

Reactivity Patterns

  • Nitro Group : Facilitates nucleophilic aromatic substitution (NAS) at C4 or C6 due to electron withdrawal .
  • Bromine : Participates in cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) for pharmaceutical intermediates .
  • Fluorine : Enhances metabolic stability in drug candidates and influences hydrogen-bonding interactions .

Biological Activity

5-Bromo-4-fluoro-2-nitropyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by research findings.

The molecular formula of this compound is C5_5H3_3BrFNO2_2, with a molecular weight of approximately 202.99 g/mol. The compound features three distinct substituents: a bromine atom at position 5, a fluorine atom at position 4, and a nitro group at position 2 on the pyridine ring. This unique arrangement contributes to its distinctive electronic properties and reactivity patterns, making it an important intermediate in organic synthesis .

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the halogen atoms (bromine and fluorine) participate in non-covalent interactions, influencing binding affinities and specificities towards targets .

Potential Targets

  • Enzymes : The compound may modulate enzyme activity through competitive inhibition or allosteric effects.
  • Receptors : It shows promise in binding to specific receptors, which could lead to therapeutic applications.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have suggested that this compound has potential antimicrobial effects, making it a candidate for further exploration in drug development .
  • Anticancer Activity : Its structural features may lend it efficacy against certain cancer cell lines, though specific studies are still required to confirm these effects .

Toxicological Insights

A notable case study highlighted the toxicological profile of related compounds in the same family. For instance, exposure to 5-bromo-2-nitropyridine resulted in severe symptoms such as methemoglobinemia and acute renal failure in a patient after occupational exposure. This case underscores the potential risks associated with handling these compounds and emphasizes the need for safety protocols in industrial settings .

Research Findings

A study focusing on the synthesis and evaluation of derivatives of this compound found that modifications to its structure could enhance its biological activity. These derivatives were tested for their binding affinity toward various targets, revealing promising results that warrant further investigation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameKey DifferencesUnique Properties
2-Bromo-5-fluoropyridineLacks nitro group; less reactiveMore straightforward substitution reactions
2-Bromo-4-nitropyridineLacks fluorine atom; affects electronic propertiesDifferent reactivity due to absence of fluorine
5-Fluoro-2-nitropyridineLacks bromine atom; influences coupling reactionsDifferent reactivity patterns compared to halogenated analogues

The combination of bromine, fluorine, and nitro groups provides distinct electronic and steric properties that enhance its versatility as an intermediate in organic synthesis and its potential for developing new pharmaceuticals .

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